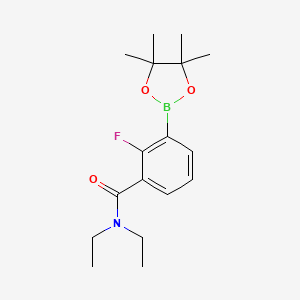

N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

Molecular Geometry and Conformational Isomerism

The molecular geometry of this compound is characterized by multiple conformational possibilities arising from rotation around key bonds within the structure. The benzamide core exhibits restricted rotation around the carbon-nitrogen bond connecting the carbonyl carbon to the diethylamino group, a phenomenon well-documented in related N,N-dialkylbenzamide systems. Nuclear magnetic resonance studies have demonstrated that N,N-dimethylbenzamide exhibits significant rotational barriers, with activation energies typically ranging from 46 to 70 kilojoules per mole depending on substitution patterns and solvent conditions.

The presence of the 2-fluoro substituent introduces additional steric and electronic considerations that influence the conformational landscape. Research on fluorinated benzamides has shown that fluorine substitution can affect the relative stability of rotamers through both steric interactions and electronic effects. The dioxaborolane ring system attached at the 3-position further complicates the conformational analysis by introducing a bulky substituent that may restrict certain molecular conformations through steric hindrance.

Conformational studies of related compounds have revealed that N,N-dialkylbenzamides typically exist as mixtures of cis and trans conformers with respect to the amide bond. For N,N-diethyl derivatives, dynamic nuclear magnetic resonance experiments have shown that the barrier to interconversion between these conformers is influenced by both electronic and steric factors. The incorporation of the fluorine atom and dioxaborolane group in this specific compound is expected to modify these barrier heights significantly.

| Structural Feature | Impact on Conformation | Reference Barrier Energy |

|---|---|---|

| N,N-diethyl amide rotation | Restricted rotation around C-N bond | 46-70 kJ/mol |

| 2-fluoro substitution | Electronic and steric perturbation | Variable |

| 3-dioxaborolane group | Steric hindrance effects | Not directly measured |

Electronic Effects of Fluorine Substituent on Benzamide Core

The fluorine atom positioned at the 2-position of the benzamide ring exerts significant electronic influence on the entire molecular system through both inductive and mesomeric effects. Fluorine's high electronegativity (4.0 on the Pauling scale) creates a strong electron-withdrawing inductive effect that propagates through the aromatic system, affecting electron density distribution throughout the benzamide core. This electronic perturbation has measurable consequences for both spectroscopic properties and chemical reactivity.

Nuclear magnetic resonance chemical shift analysis provides direct evidence of fluorine's electronic influence on neighboring atoms. The ortho position relationship between the fluorine substituent and the dioxaborolane group creates a particularly interesting electronic environment where the electron-withdrawing fluorine competes with the electron-donating characteristics of the boron-containing substituent. Studies of similar fluorinated benzamides have demonstrated that fluorine substitution typically results in downfield shifts for nearby aromatic protons, reflecting decreased electron density in the aromatic system.

The electronic effects extend beyond simple inductive withdrawal to include potential through-space interactions between the fluorine atom and other functional groups within the molecule. Computational studies on related fluorinated benzamides have shown that fluorine can participate in weak non-covalent interactions that stabilize specific conformations. The proximity of the fluorine to the dioxaborolane group suggests possible F···B or F···O interactions that could influence molecular stability and reactivity.

Electronegativity differences also affect the polarization of the amide carbonyl group. The electron-withdrawing fluorine substituent increases the electrophilic character of the carbonyl carbon, potentially enhancing the compound's reactivity toward nucleophilic attack. This electronic activation has implications for both synthetic applications and potential biological activities of the compound.

Boron Coordination Chemistry in Dioxaborolane Ring System

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group represents a cyclic boronic ester system with distinctive structural and electronic characteristics. The boron center in this system adopts a trigonal planar geometry when considering only the primary coordination sphere, with the dioxaborolane ring constraining two of the three coordination sites. This geometric arrangement results in specific bond lengths and angles that differ significantly from tetrahedral boron compounds.

Structural analysis of related dioxaborolane systems reveals characteristic boron-oxygen bond lengths that provide insight into the electronic nature of these interactions. Studies of tetramethyl dioxaborolane derivatives show that boron-oxygen bond lengths in the five-membered ring typically range from 1.37 to 1.39 Ångströms. These bond lengths are intermediate between single and double bond character, reflecting partial pi-bonding between the boron center and oxygen atoms through overlap of oxygen lone pairs with the vacant boron p-orbital.

The ring strain present in the five-membered dioxaborolane system influences both stability and reactivity. Computational analysis of isopropoxy tetramethyl dioxaborolane on surfaces has shown that the angle strain in the five-membered ring (with O-B-O angles around 113-114°) makes the system susceptible to ring-opening reactions under appropriate conditions. This ring strain energy has been estimated to be several kilocalories per mole, affecting the overall thermodynamic stability of the compound.

The electronic environment of the boron center is further modified by the attachment to the fluorinated benzamide system. The electron-withdrawing nature of the benzamide core, enhanced by the fluorine substituent, is expected to increase the Lewis acidity of the boron center compared to simple alkyl-substituted dioxaborolanes. This enhanced electrophilicity has implications for the compound's reactivity in cross-coupling reactions and other synthetic transformations.

| Bond Type | Typical Length (Å) | Electronic Character | Ring Strain Contribution |

|---|---|---|---|

| B-O (ring) | 1.37-1.39 | Partial double bond | Significant |

| B-C (aromatic) | 1.55-1.57 | Single bond with π-interaction | Minimal |

| C-O (ring) | 1.43-1.45 | Single bond | Moderate |

Intramolecular Hydrogen Bonding Patterns

The molecular architecture of this compound presents multiple opportunities for intramolecular hydrogen bonding interactions that can significantly influence molecular conformation and stability. The proximity of the dioxaborolane oxygen atoms to various hydrogen-bearing groups within the molecule creates potential for C-H···O hydrogen bonding interactions, which have been demonstrated to play important roles in directing molecular conformations and regioselectivity in related boron-containing systems.

Research on N-borylated anilines has revealed that intramolecular hydrogen bonding between dioxaborolane oxygen atoms and nearby aromatic hydrogen atoms can create steric shielding effects with measurable nuclear magnetic resonance signatures. These interactions typically involve C-H···O hydrogen bonds with energies in the range of 1-2 kilocalories per mole, which, while weak individually, can have cumulative effects on molecular stability and conformation when multiple such interactions are present.

The specific arrangement of functional groups in this compound suggests several possible intramolecular hydrogen bonding scenarios. The methyl groups of the dioxaborolane ring can potentially interact with the fluorine atom through weak C-H···F contacts, while the aromatic hydrogen atoms ortho to the dioxaborolane attachment point may form C-H···O interactions with the ring oxygen atoms. Additionally, the diethyl groups of the amide functionality may participate in longer-range intramolecular contacts that influence overall molecular shape.

Quantum chemical calculations on related systems have shown that these weak intramolecular interactions can be quantified using various computational approaches, including Quantum Theory of Atoms in Molecules analysis. Such studies typically reveal bond critical points between interacting atoms with electron densities and energy values characteristic of weak hydrogen bonding interactions. The cumulative effect of multiple weak interactions can result in conformational preferences that are experimentally observable through nuclear magnetic resonance chemical shift displacements and coupling constant variations.

The hydrogen bonding patterns also have implications for the compound's behavior in solution and solid-state packing. Intramolecular hydrogen bonds can compete with intermolecular interactions, potentially affecting solubility, crystallization behavior, and aggregation tendencies in various solvents. Understanding these intramolecular interaction patterns is crucial for predicting and optimizing the compound's behavior in synthetic applications and materials science contexts.

| Interaction Type | Estimated Energy (kcal/mol) | Structural Evidence | Functional Impact |

|---|---|---|---|

| C-H···O (aromatic-dioxaborolane) | 1.0-1.3 | NMR chemical shift displacement | Conformational stabilization |

| C-H···F (methyl-fluorine) | 0.5-1.0 | Computational analysis | Minor conformational influence |

| C-H···O (alkyl-dioxaborolane) | 0.8-1.2 | Ring current effects | Rotational barrier modification |

Properties

IUPAC Name |

N,N-diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO3/c1-7-20(8-2)15(21)12-10-9-11-13(14(12)19)18-22-16(3,4)17(5,6)23-18/h9-11H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJFOTFAXLGGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)N(CC)CC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674944 | |

| Record name | N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-35-4 | |

| Record name | Benzamide, N,N-diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes a two-step substitution reaction. Initially, a fluorinated benzene derivative is reacted with a boronic ester precursor under specific conditions to form the desired boronic ester intermediate. This intermediate is then subjected to further reactions to introduce the diethylamino and amide functionalities .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to yield boranes.

Hydrolysis: The boronic ester group can be hydrolyzed under acidic or basic conditions to form boronic acids.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Boronic acids.

Reduction: Boranes.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Agents

One of the prominent applications of N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is in the development of anti-inflammatory agents. The compound serves as a precursor in synthesizing diaryl derivatives that act as FLAP (5-lipoxygenase activating protein) regulators. These regulators modulate the 5-lipoxygenase pathway involved in inflammatory responses. Research indicates that compounds derived from this benzamide can effectively reduce inflammation markers in vitro and in vivo.

Drug Development

The compound is also being investigated for its potential as a therapeutic agent against various diseases, including cancer. Its ability to interact with biological targets such as kinases and proteases makes it a candidate for drug development. Studies have shown promising results regarding its binding affinities and specificity towards these targets.

Organic Synthesis

Cross-Coupling Reactions

In organic synthesis, this compound is utilized as an intermediate in cross-coupling reactions. The boronic ester group allows for efficient coupling with various electrophiles to form complex organic molecules. This property is particularly valuable in synthesizing pharmaceuticals and agrochemicals.

Synthesis Methodology

The synthesis typically involves multi-step processes where a fluorinated benzene derivative reacts with a boronic ester precursor under controlled conditions to yield the desired product. This methodology emphasizes high yield and purity while minimizing environmental impact through optimized reaction conditions .

Material Science

Advanced Materials Production

The compound's unique structural properties lend themselves to applications in materials science. It is being explored for use in developing advanced materials and polymers due to its stability and reactivity. The incorporation of dioxaborolane moieties can enhance the mechanical properties of materials while providing functionalization options for further modifications .

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The fluorine atom enhances the compound’s stability and biological activity by increasing its affinity for carbon atoms .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs differ in substituent positions, nitrogen substituents, or boronate placement. Below is a comparative analysis:

Table 1: Structural Comparison of Benzamide Derivatives with Pinacol Boronate Esters

Physicochemical Properties

- Lipophilicity : Diethylamide groups (target compound) increase logP compared to methyl or ethyl analogs (e.g., BD01092576 logP ≈ 2.8 vs. target ≈ 3.5) .

- Solubility: Polar substituents like fluorine improve aqueous solubility. The target compound’s 2-F group enhances solubility over non-fluorinated analogs (e.g., CAS 400727-57-3) .

- Thermal Stability : Pinacol boronate esters generally decompose above 150°C. Steric shielding from diethylamide groups may improve stability compared to smaller substituents .

Biological Activity

N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic organic compound notable for its complex structure and potential biological applications. The molecular formula is , with a molecular weight of approximately 321.20 g/mol. This compound features a fluorinated benzamide core and a boronic ester moiety, which contribute to its unique reactivity and biological activity.

Chemical Structure

The structural configuration of this compound includes:

- Benzamide Core : Provides a stable aromatic structure.

- Fluorine Atom : Enhances lipophilicity and may influence receptor binding.

- Dioxaborolane Group : Increases reactivity and potential for forming complexes with biomolecules.

Study 1: Inhibition of Cancer Cell Proliferation

In a study evaluating compounds similar to this compound, researchers found that these compounds exhibited IC50 values in the low nanomolar range against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

| Compound | Target | IC50 (nM) | Cell Line |

|---|---|---|---|

| A | EGFR | 20 | A431 |

| B | BRAF | 15 | A375 |

| C | NS5B | <50 | HCV |

Study 2: Pharmacokinetics and Toxicology

Another study assessed the pharmacokinetic properties and potential toxicity of related compounds. These studies highlighted the importance of evaluating ADME (Absorption, Distribution, Metabolism, Excretion) properties to predict efficacy and safety profiles.

| Parameter | Value |

|---|---|

| Solubility | Medium |

| Permeability | High |

| Metabolic Stability | Low |

Research Findings

Recent research indicates that compounds featuring similar structural motifs possess promising biological activities:

- Selectivity : Many fluorinated benzamides exhibit selective inhibition against specific kinases while showing minimal off-target effects.

- Synergistic Effects : When combined with other therapeutic agents, these compounds may enhance efficacy through synergistic mechanisms.

- Safety Profile : While exhibiting potent biological activities, careful evaluation of side effects is crucial. Common adverse effects observed in related studies include gastrointestinal disturbances and skin reactions .

Q & A

Q. Why does HRMS show unexpected adducts or fragments?

- Methodological Answer : Boronate esters can form sodium/potassium adducts ([M+Na]+). Use ESI+ with 0.1% formic acid to suppress adducts. For fragmentation, reduce capillary voltage to 3.0 kV .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.